An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted NMR spectra, rooted in fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The guide includes predicted chemical shifts, multiplicities, and structural assignments, presented in clear tabular formats. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and provides visual aids, including a detailed molecular structure and a workflow diagram, to enhance understanding. This document serves as an essential reference for the structural elucidation and characterization of this and related N-aryl diethanolamine ester compounds.
Introduction: The Structural Elucidation of a Versatile Pharmaceutical Intermediate
2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a chemical compound with applications as a reagent in organic synthesis and as a pharmaceutical intermediate.[1] Its molecular structure, featuring a 3-methylphenyl group, an imino nitrogen, and two diacetate-functionalized ethyl chains, presents a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of its molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative analysis with structurally similar compounds to provide a robust and scientifically-grounded interpretation. This approach offers a valuable predictive tool for researchers working with this compound, enabling them to anticipate spectral features and confirm the identity and purity of their samples.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The structure of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate with the numbering scheme used throughout this guide is presented below.
Caption: Molecular structure of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methylene protons of the two ethyl chains, and the methyl protons of the acetate and methylphenyl groups.
Analysis of Predicted ¹H NMR Chemical Shifts and Multiplicities
The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule, where n is the number of equivalent neighboring protons.
Table 1: Predicted ¹H NMR Data for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2', H4', H5', H6' | 6.5 - 7.2 | Multiplet | 4H | Aromatic protons on the 3-methylphenyl ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet. |
| H2, H8 | 4.1 - 4.3 | Triplet | 4H | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group (H1, H7). |
| H1, H7 | 3.5 - 3.7 | Triplet | 4H | These methylene protons are adjacent to the imino nitrogen. They will appear as a triplet due to coupling with the adjacent CH₂ group (H2, H8). |
| H7' | 2.3 - 2.4 | Singlet | 3H | The methyl protons on the aromatic ring will appear as a singlet in the typical benzylic proton region. |
| H6, H12 | 2.0 - 2.1 | Singlet | 6H | The two equivalent methyl groups of the diacetate will appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Analysis of Predicted ¹³C NMR Chemical Shifts
The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment of the carbon atom. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher ppm values.
Table 2: Predicted ¹³C NMR Data for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
| Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4, C10 | 170 - 172 | The carbonyl carbons of the acetate groups will appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen. |
| C1', C3' | 138 - 148 | The quaternary aromatic carbons attached to the nitrogen and the methyl group will be in this region. |
| C2', C4', C5', C6' | 115 - 130 | The protonated aromatic carbons will appear in the typical aromatic region. |
| C2, C8 | 60 - 65 | These methylene carbons are bonded to oxygen, resulting in a downfield shift. |
| C1, C7 | 50 - 55 | These methylene carbons are bonded to the imino nitrogen. |
| C7' | 20 - 22 | The methyl carbon on the aromatic ring will appear in the typical aliphatic region. |
| C6, C12 | 20 - 22 | The methyl carbons of the acetate groups will also be in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reliable NMR data, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.
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Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring NMR data.
Caption: Workflow for NMR Data Acquisition and Analysis.
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Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
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Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
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Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
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Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Pulse Sequence: Use a standard single-pulse experiment.
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
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¹³C NMR Acquisition:
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Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: Set a spectral width that encompasses the expected range of carbon signals (e.g., 0-200 ppm).
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
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Data Processing
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Fourier Transform (FT): Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
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Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
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Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
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Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Conclusion and Further Work
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate, along with a comprehensive experimental protocol for data acquisition. The predicted spectral data serves as a valuable reference for researchers in the synthesis and characterization of this compound. For unambiguous structural confirmation, it is recommended to perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities. These advanced techniques will provide definitive assignments for all signals and confirm the overall molecular structure.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136365, Diethanolamine. Retrieved from [Link].
